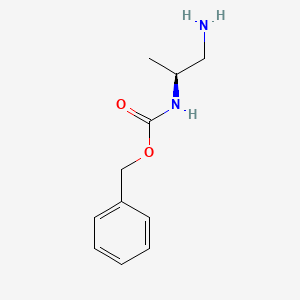

(S)-Benzyl (1-aminopropan-2-yl)carbamate

説明

“(S)-Benzyl (1-aminopropan-2-yl)carbamate” is a type of carbamate ester . Carbamate esters are an important class of organic compounds widely used in the chemical industry . They are typically synthesized through the reaction of amines with carbon dioxide .

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Chemical Reactions Analysis

Carbamates like “this compound” can be formed through the reaction of primary and secondary alkylamines with carbon dioxide . In polar aprotic solvents, a carbamic acid is the dominant species, while in non-polar solvents, two equivalents of amine react with carbon dioxide to form a carbamate .科学的研究の応用

Metabolic Stability and Hydrolysis

The metabolic stability of carbamates, including structures similar to (S)-Benzyl (1-aminopropan-2-yl)carbamate, is influenced by their molecular makeup. Research indicates that the metabolic lability of carbamates decreases with specific substituent patterns, providing insights into their design for increased metabolic stability, potentially influencing the development of drugs or prodrugs (Vacondio, Silva, Mor, & Testa, 2010).

Applications in Epilepsy Therapy

The exploration of alkyl-carbamates, including compounds structurally related to this compound, in epilepsy therapy reveals varying levels of success and challenges, including adverse events. This highlights the need for understanding molecular mechanisms and clinical efficacy to improve therapeutic outcomes (Löscher, Sills, & White, 2021).

Supramolecular Chemistry and Biomedical Applications

The use of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry and biomedical applications showcases the versatility of these compounds. Their ability to self-assemble into nanometer-sized structures and their multivalent nature for biomedical applications point to the potential of this compound-related structures in nanotechnology and medicine (Cantekin, de Greef, & Palmans, 2012).

Anthelmintic Applications

The study of albendazole and mebendazole's effects on Hymenolepis species highlights the chemotherapeutic potential of benzimidazole carbamates, which share a functional group with this compound. These insights can guide the development of new anthelmintics with improved efficacy and safety profiles (McCracken, Lipkowitz, & Dronen, 2004).

Catalytic Reduction and Synthesis

The catalytic reduction of aromatic nitro compounds using CO, which can lead to the synthesis of carbamates, highlights innovative approaches to synthesizing valuable chemical entities. This method's exploration could provide novel pathways for synthesizing this compound and related compounds with practical value (Tafesh & Weiguny, 1996).

作用機序

将来の方向性

The future directions in the field of carbamates like “(S)-Benzyl (1-aminopropan-2-yl)carbamate” involve the development of environmentally friendly processes for the synthesis of various amine-based materials on an industrial scale . This includes the use of solid carbamates as synthetic equivalents to liquid amines for the preparation of organic imines .

特性

IUPAC Name |

benzyl N-[(2S)-1-aminopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFHGJCSVCTZJU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B3135298.png)

![1-(4-Fluorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3135304.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3135325.png)

![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)

![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)

![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)